molecular formula C14H18N4O B6452588 (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549006-02-0

(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B6452588
CAS No.: 2549006-02-0
M. Wt: 258.32 g/mol
InChI Key: XRPOGLAJCKAZSZ-UHFFFAOYSA-N
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Description

The compound (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule that features an imidazo[1,2-b]pyridazine core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . The compound binds to the IL-17A receptor, preventing the cytokine from exerting its effects. Additionally, it interacts with other proteins involved in the inflammatory response, modulating their activity and reducing inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to downregulate the expression of pro-inflammatory genes in immune cells, leading to a reduction in the production of inflammatory mediators . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the IL-17A receptor, inhibiting its activation and subsequent signaling cascade . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators. Additionally, the compound may interact with other biomolecules, such as transcription factors and enzymes, to modulate gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound maintains its anti-inflammatory effects in vitro and in vivo, with no significant loss of activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites. These interactions may contribute to the compound’s overall effects on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in certain cellular compartments, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interactions with binding proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.

    Construction of the octahydrocyclopenta[c]pyrrol ring: This step often involves hydrogenation reactions to reduce double bonds and form the saturated ring system.

    Attachment of the methanol group: This is usually done through nucleophilic substitution reactions where a hydroxyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further saturate any remaining double bonds in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its ability to act as a ligand in coordination chemistry and its potential to form stable complexes with transition metals.

Biology

Biologically, it has shown promise as an inhibitor of specific enzymes, particularly kinases, which are crucial in cell signaling pathways.

Medicine

In medicine, (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is being explored for its potential to treat diseases such as multiple myeloma and psoriasis by inhibiting key molecular targets involved in these conditions .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the core structure and have been studied for similar applications.

    Pyrrolidine derivatives: These compounds also feature a saturated ring system and have various biological activities.

Uniqueness

What sets (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart is its unique combination of the imidazo[1,2-b]pyridazine core with the octahydrocyclopenta[c]pyrrol ring, which may confer distinct biological activities and improved pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

(2-imidazo[1,2-b]pyridazin-6-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)13-4-3-12-15-6-7-18(12)16-13/h3-4,6-7,11,19H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPOGLAJCKAZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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